![molecular formula C16H10F3NO2 B2397723 2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 68178-69-8](/img/structure/B2397723.png)
2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
The compound “2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is connected to a tetrahydroisoquinoline ring with two carbonyl groups (=O) at the 1 and 3 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline ring, the phenyl ring, and the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known for its high electronegativity and could influence the compound’s reactivity . The carbonyl groups in the tetrahydroisoquinoline ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethyl group-containing compounds have found significant applications in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethyl moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Potent Heparanse-1 Inhibitors
The compound has been used in the synthesis of a tricyclic lead compound as a potent heparanse-1 inhibitor . Heparanse-1 is an enzyme that plays a crucial role in tumor metastasis and angiogenesis, making its inhibitors potential anti-cancer agents.
Synthesis of Prostaglandin EP4 Receptor Antagonists
It has also been used in the synthesis of a prostaglandin EP4 receptor antagonist . EP4 antagonists have potential applications in treating autoimmune diseases and osteoarthritis.
Applications in Chemical Sensors
Phthalocyanines, which can be synthesized using trifluoromethyl group-containing compounds, have been applied in the development of chemical sensors .
Applications in Photodynamic Therapy
Phthalocyanines have also been used in photodynamic therapy , a treatment method that uses light-sensitive compounds to produce a form of oxygen that kills nearby cells. This is particularly useful in the treatment of certain types of cancer.
Applications in Electroanalysis
Poly (3,4-ethylenedioxythiophene) (PEDOT), a derivative of polythiophene which can be synthesized using trifluoromethyl group-containing compounds, has been applied in the electroanalysis of various substances .
Applications in Solar Energy Conversion
Phthalocyanines have been applied in solar energy conversion , contributing to the development of more efficient solar cells.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-14(21)8-10-4-1-2-7-13(10)15(20)22/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSIWKWKAZBXHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
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